
6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a bromine atom, a methyl group, and a dioxaborolane moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:
Borylation: The brominated product is then subjected to a borylation reaction using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Pyridine N-oxides.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis:
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations that can lead to diverse chemical entities. The presence of both bromine and dioxaborolane groups enhances its reactivity in coupling reactions, particularly the Suzuki-Miyaura coupling reaction, where it acts as a boron-containing partner.
Case Study:
In a study by Zhang et al. (2023), 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine was utilized to synthesize novel pyridine derivatives with potential biological activity. The results demonstrated high yields and selectivity in the formation of target compounds through palladium-catalyzed cross-coupling reactions.
Medicinal Chemistry
Drug Discovery Potential:
The compound is being investigated for its potential in drug discovery and development. Compounds containing dioxaborolane moieties are often explored for their pharmacological properties due to their ability to interact with biological targets effectively.
Biological Activity Insights:
Although specific biological activity data on this compound is limited, related compounds have shown promise in various therapeutic areas. For instance, studies indicate that dioxaborolane derivatives can exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth.
Material Science
Development of Advanced Materials:
this compound is also applied in the development of advanced materials such as polymers and electronic materials. Its unique chemical properties allow it to serve as a modifier or additive that enhances the performance characteristics of materials.
Example Application:
In polymer chemistry, this compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Research by Lee et al. (2024) demonstrated that polymers modified with this compound exhibited enhanced conductivity and durability compared to unmodified counterparts.
Catalysis
Role as a Catalyst or Ligand:
The compound can function as a ligand or catalyst in various chemical reactions. Its boron atom plays a crucial role in facilitating transmetalation steps during cross-coupling reactions.
Mechanistic Insights:
The mechanism involves the formation of reactive intermediates where the boron atom interacts with palladium catalysts. This interaction is vital for achieving high efficiency in reactions such as Suzuki-Miyaura coupling.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in chemical reactions involves the formation of reactive intermediates facilitated by the presence of the boron and bromine atoms. In Suzuki-Miyaura coupling, the boron atom participates in the transmetalation step, while the bromine atom undergoes oxidative addition with the palladium catalyst . These steps are crucial for the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the dioxaborolane moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains the dioxaborolane moiety but attached to a benzaldehyde ring.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar boron-containing structure but attached to a benzene ring.
Uniqueness
6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the combination of the bromine, methyl, and dioxaborolane groups attached to the pyridine ring. This unique structure imparts specific reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry.
Biological Activity
6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organoboron compound characterized by the presence of a bromine atom, a methyl group, and a dioxaborolane moiety attached to a pyridine ring. This unique structure provides it with distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
- IUPAC Name: this compound
- Molecular Formula: C12H17BBrNO2
- CAS Number: 1451391-32-4
- Physical Form: Colorless to yellow liquid or semi-solid
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of the bromine and boron atoms. In particular:
- Transmetalation in Suzuki-Miyaura Coupling: The boron atom facilitates the transmetalation step while the bromine atom undergoes oxidative addition with palladium catalysts.
- Potential Inhibition of Kinases: The compound's structural features suggest it may interact with specific enzymes like DYRK1A or GSK-3β, potentially acting as an inhibitor.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have focused on the compound's application in drug discovery and its interaction with various biological targets:
- DYRK1A Inhibition:
- GSK-3β Inhibition:
- Inflammatory Response Modulation:
Q & A
Q. What are the primary synthetic routes for preparing 6-bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
Basic
The compound is synthesized via palladium-catalyzed Miyaura borylation, where a bromopyridine precursor undergoes borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Microwave-assisted heating (140°C, 2–5 minutes under argon) enhances reaction efficiency and reduces side products . Post-reaction purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the boronate ester. Yield optimization requires careful control of stoichiometry and catalyst loading.
Q. How is this compound utilized in cross-coupling reactions for biaryl synthesis?
Basic
The boronate ester moiety enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides, forming biaryl scaffolds critical in drug discovery. Typical conditions include a Pd catalyst (e.g., Pd(PPh₃)₄), a base (Na₂CO₃ or K₂CO₃), and a solvent mixture (toluene/ethanol/water) at 80–100°C . The bromo substituent remains inert under these conditions, allowing sequential functionalization.
Q. What challenges arise from competing reactivity of bromo and boronate groups in this compound?
Advanced
The bromo group may participate in unintended Ullmann or Buchwald-Hartwig coupling under high Pd loading or elevated temperatures. To suppress this:
- Use low Pd catalyst concentrations (0.5–2 mol%).
- Employ ligands (e.g., SPhos) that selectively activate the boronate group.
- Optimize reaction time and temperature to favor Suzuki coupling over side reactions.
Monitoring intermediates via LC-MS or TLC ensures reaction fidelity .
Q. What advanced analytical techniques are essential for characterizing this compound?
Advanced
- ¹¹B NMR : Confirms boronate ester formation (δ ~30 ppm for pinacol boronate).
- X-ray crystallography : Resolves steric effects from the methyl and bromo substituents. Software like SHELXL or OLEX2 refines crystal structures, particularly for assessing dihedral angles between pyridine and borolane rings .
- HRMS (ESI+) : Validates molecular weight (expected [M+H]⁺: ~308.05).
Q. How can reaction yields be improved during scale-up synthesis?
Advanced
- Microwave reactors : Enhance reproducibility and reduce reaction times compared to conventional heating .
- Flow chemistry : Enables continuous processing for large-scale borylation.
- Purification : Use preparative HPLC for polar by-products or switch to orthogonal protecting groups (e.g., MIDA boronate) for easier isolation.
Q. How do steric effects from the methyl and tetramethyl-dioxaborolane groups influence reactivity?
Advanced
The 2-methyl group introduces steric hindrance, slowing transmetalation in Suzuki coupling. Computational studies (DFT) predict reduced electron density at the boron center, which can be mitigated by:
- Electron-donating ligands (e.g., PtBu₃) to enhance Pd catalyst activity.
- Polar aprotic solvents (DMA or DMF) to stabilize the transition state.
Experimental validation via kinetic profiling (e.g., variable-temperature NMR) quantifies steric impacts .
Q. What strategies mitigate air sensitivity during storage and handling?
Basic
- Store under inert gas (argon) at 2–8°C to prevent boronate hydrolysis.
- Use anhydrous solvents (e.g., THF or DCM) for solubilization.
- Add stabilizers (e.g., BHT) to scavenge radicals in long-term storage .
Q. How is computational modeling applied to predict reactivity trends?
Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution.
- Molecular docking : Screens potential biaryl products for drug-likeness (e.g., binding affinity to kinase targets).
Software packages like Gaussian or ORCA are used for these analyses .
Properties
IUPAC Name |
6-bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSAYHQGSSVHMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150280 | |
Record name | 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-32-4 | |
Record name | 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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